![molecular formula C24H19ClO5 B2889658 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one CAS No. 848203-69-0](/img/structure/B2889658.png)
7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one
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Overview
Description
This compound is a potent and selective monoamine oxidase B inhibitor . It has been identified as a promising clinical candidate for the treatment of neurodegenerative diseases .
Synthesis Analysis
The synthesis of this compound involves the design and evaluation of 7-[(m-halogeno)benzyloxy]coumarins bearing properly selected polar substituents at position 4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are not detailed in the source .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of similar compounds, such as 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been analyzed, revealing that they crystallize in the monoclinic system. Such studies provide insight into the molecular geometry and intermolecular interactions, which are essential for understanding the compound's reactivity and potential applications in material science or drug design (Manolov, Ströbele, & Meyer, 2008).
Photochromism in Chromene Crystals
Research into chromene compounds, including studies on 6-methoxy-2,2-diphenyl-2H-benzo[h]chromene and similar molecules, has identified crystalline state photochromism as a new property. This finding suggests potential applications in the development of photoresponsive materials, which could be used in optical data storage or as molecular switches (Hobley et al., 2000).
Antioxidant Properties and ROS/RNS Scavenging Activities
A series of chromones and xanthones, related to the compound , have been synthesized and evaluated for their scavenging activities against reactive oxygen species (ROS) and reactive nitrogen species (RNS). These studies highlight the antioxidant properties of such compounds, which could be leveraged in developing new therapeutic agents for diseases associated with oxidative stress (Proença et al., 2016).
Synthesis and Biological Activities of Chromen-4-ones
Research on the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their biological activities has been conducted. These compounds have been screened for their antimicrobial and antioxidant activity, indicating the potential of chromen-4-one derivatives in developing new antimicrobial agents (Hatzade et al., 2008).
Mechanism of Action
properties
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClO5/c1-27-21-9-6-16(11-23(21)28-2)20-14-30-22-12-18(7-8-19(22)24(20)26)29-13-15-4-3-5-17(25)10-15/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCMZYDXIXXOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one |
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